molecular formula C11H21NO5 B13995166 Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate CAS No. 132629-33-5

Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate

Cat. No.: B13995166
CAS No.: 132629-33-5
M. Wt: 247.29 g/mol
InChI Key: JGDJDRSVDKZPGV-UHFFFAOYSA-N
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Description

Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and an ethoxyacetate moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate typically involves the reaction of ethyl bromoacetate with 2-[(tert-butoxycarbonyl)amino]ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The ethoxy group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Deprotection: Yields the free amine and carbon dioxide.

    Substitution: Produces various substituted ethoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Utilized in the development of prodrugs and drug delivery systems.

    Industry: Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {2-[(tert-butoxycarbonyl)amino]ethyl}acetate
  • Methyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate
  • Ethyl {2-[(tert-butoxycarbonyl)amino]propoxy}acetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The ethoxy group offers flexibility in substitution reactions, while the tert-butoxycarbonyl group ensures effective protection of the amino group during synthesis.

Properties

CAS No.

132629-33-5

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetate

InChI

InChI=1S/C11H21NO5/c1-5-16-9(13)8-15-7-6-12-10(14)17-11(2,3)4/h5-8H2,1-4H3,(H,12,14)

InChI Key

JGDJDRSVDKZPGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCNC(=O)OC(C)(C)C

Origin of Product

United States

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